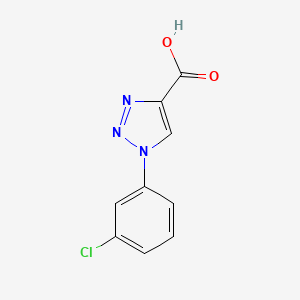

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXGDURKRPWFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-58-0 | |

| Record name | 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

This guide provides a detailed exploration of the synthetic pathway leading to 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The 1,2,3-triazole core is a highly stable and versatile scaffold, frequently employed as a bioisostere for amide bonds and valued for its ability to engage in hydrogen bonding and dipole interactions, making it a privileged structure in drug discovery.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights for successful execution.

The synthesis is logically segmented into three primary stages: the preparation of a key aryl azide intermediate, the regioselective construction of the triazole ring via a catalyzed cycloaddition, and the final functional group transformation to yield the target carboxylic acid.

Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition

The cornerstone of modern 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[3][4][5] This reaction proceeds through a concerted, pericyclic mechanism to form the stable five-membered triazole ring.[3][4][6]

While the thermal Huisgen cycloaddition is effective, it often suffers from a lack of regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted isomers, which complicates purification and reduces the yield of the desired product.[6][7] The advent of "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized this field.[1][8][9] The copper(I) catalyst orchestrates the reaction to proceed with exceptional fidelity, yielding the 1,4-disubstituted regioisomer almost exclusively and under mild reaction conditions.[7][8] This high degree of control and reliability makes the CuAAC the premier choice for the synthesis of the target molecule.

Overall Synthetic Workflow

The is achieved through a robust three-stage process. This workflow is designed for efficiency and high yield, starting from commercially available precursors.

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. study.com [study.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazole Scaffold

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a highly stable 1,2,3-triazole core. This scaffold is of significant interest in medicinal chemistry and materials science. The triazole ring acts as a robust, bio-isosteric replacement for other functional groups and is known for its resistance to metabolic degradation, acid/base hydrolysis, and oxidative or reductive conditions.[1] The strategic placement of a 3-chlorophenyl group and a carboxylic acid moiety provides two distinct points for chemical modification, making this molecule a versatile building block for constructing more complex chemical entities with potential therapeutic applications.[2] The unique combination of the electron-withdrawing chlorophenyl group, the stable aromatic triazole, and the reactive carboxylic acid handle defines its chemical character and utility.[2]

Core Physicochemical and Structural Data

A summary of the fundamental properties of the title compound is presented below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClN₃O₂ | [2][3][4] |

| Molecular Weight | 223.62 g/mol | [2] |

| CAS Number | 944901-58-0 | [4] |

| Appearance | White to off-white crystalline solid (predicted) | [2] |

| Storage | Sealed in a dry environment at 2-8°C is recommended | [4] |

Synthetic Pathway: The Power of Click Chemistry

The most efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6] This method is favored for its high yields, mild reaction conditions, and exceptional functional group tolerance.

The synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid proceeds via a [3+2] cycloaddition between two key precursors: 1-azido-3-chlorobenzene and propiolic acid.

Causality of the Synthetic Choice:

-

Regioselectivity: The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer, which is critical for predictable structure-activity relationships in drug design.

-

Efficiency: The reaction is typically high-yielding and proceeds cleanly, simplifying purification.

-

Versatility: This methodology allows for the synthesis of a wide array of derivatives by simply changing the azide or alkyne starting material.[5][7]

Caption: Synthetic workflow for the target compound via CuAAC.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact isomer are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures based on data from closely related analogs.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Carboxylic Acid (COOH): A highly deshielded, broad singlet is expected far downfield, typically >13 ppm.

-

Triazole Proton (C5-H): A sharp singlet is anticipated between 8.5 and 9.5 ppm, characteristic of the proton on the triazole ring.[6]

-

Aromatic Protons (chlorophenyl ring): A complex multiplet pattern between 7.5 and 8.0 ppm corresponding to the four protons on the substituted phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic Carbon (C=O): Expected in the 160-170 ppm region.

-

Triazole Carbons (C4 & C5): Two distinct signals in the 120-145 ppm range.

-

Aromatic Carbons: Six signals corresponding to the carbons of the chlorophenyl ring, with the carbon bearing the chlorine atom (C-Cl) being significantly influenced by the halogen's electronegativity.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A very broad and strong absorption band from ~2400 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]

-

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.[6]

-

Aromatic C-H & C=C Stretches: Multiple sharp peaks in the 3100-3150 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary ion [M+H]⁺ is approximately 224.02.[3]

-

Chemical Reactivity and Derivatization Potential

The molecule's utility as a research tool is defined by the reactivity of its functional groups. The triazole core provides stability, while the carboxylic acid is the primary site for chemical elaboration.

-

Carboxylic Acid Reactions: The -COOH group is the most versatile handle for derivatization.

-

Amide Coupling: It readily reacts with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) to form a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.[2]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding esters.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, yielding [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.

-

-

Triazole Ring Stability: The triazole ring is exceptionally stable and generally unreactive under common synthetic conditions, making it a reliable and inert linker or scaffold.[1][8]

Caption: Key derivatization pathways from the carboxylic acid group.

Experimental Protocol: Synthesis via CuAAC

This protocol describes a reliable method for the synthesis and purification of the title compound, designed as a self-validating system for reproducibility.

Materials and Reagents:

-

1-Azido-3-chlorobenzene

-

Propiolic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Hydrochloric acid (2M HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-chlorobenzene (1.0 eq) and propiolic acid (1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).

-

Initiation: Add the catalyst solution to the flask containing the azide and alkyne. The reaction is often exothermic and may change color.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has been completely consumed (typically 2-4 hours).

-

Workup and Acidification: Once complete, dilute the reaction mixture with water. Acidify the solution to a pH of ~2 using 2M HCl. This protonates the carboxylate, causing the product to precipitate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described above (¹H NMR, MS, etc.).

Conclusion

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a well-defined molecular building block whose value lies in its synthetic accessibility, structural rigidity, and chemical stability. The predictable reactivity of its carboxylic acid handle, combined with the inertness of the triazole core, makes it an ideal starting point for the synthesis of targeted molecules in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in advanced research endeavors.

References

- 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl) - Smolecule. (2023).

- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid - Smolecule. (2023).

- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2021). MDPI.

- The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (2018). ResearchGate.

- 1-(3-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid - PubChemLite. (n.d.).

- 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | CAS 88958-14-9 | SCBT. (n.d.).

- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid - Lead Sciences. (n.d.).

- Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. (2025). ResearchGate.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2018). Journal of Applicable Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 113934-32-0 [smolecule.com]

- 3. PubChemLite - 1-(3-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid (C9H6ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid - Lead Sciences [lead-sciences.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]

A Predictive Spectroscopic and Synthetic Guide to 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1][2] The presence of a 3-chlorophenyl substituent and a carboxylic acid moiety suggests potential for diverse biological activities and applications as a building block in the synthesis of more complex molecules.[3]

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, in the absence of direct experimental spectra in the public domain. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we present a robust predictive profile for its ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a detailed, field-proven synthetic protocol is proposed, offering a practical pathway for its preparation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of novel triazole derivatives.

Proposed Synthesis Methodology

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] We propose a two-step synthesis for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, commencing with the diazotization of 3-chloroaniline followed by azidation, and culminating in a CuAAC reaction with propiolic acid.

Experimental Protocol

Step 1: Synthesis of 1-azido-3-chlorobenzene

-

To a stirred solution of 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a stirred solution of sodium azide (1.2 eq) in water at 0-5 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature, allowing for the formation of the azide.

-

The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-azido-3-chlorobenzene.

Step 2: Synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

-

To a solution of 1-azido-3-chlorobenzene (1.0 eq) and propiolic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water), a catalytic amount of a copper(I) source, such as copper(I) iodide or freshly prepared from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. These predictions are based on established chemical shift and fragmentation principles, and by drawing analogies from the spectroscopic data of similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, the triazole proton, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 12.0 and 14.0 ppm . This significant downfield shift is characteristic of acidic protons in carboxylic acids.

-

Triazole Proton (-CH): A singlet is expected for the C5-proton of the triazole ring, likely appearing between 8.5 and 9.0 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group contributes to its deshielding. For comparison, the triazole proton in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole appears at 7.69 ppm, and the presence of the carboxylic acid group in our target molecule is expected to shift this further downfield.[4]

-

3-Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will exhibit a complex splitting pattern.

-

The proton at the 2-position (ortho to the triazole) is expected to be a triplet or a narrow multiplet around 8.1-8.3 ppm .

-

The proton at the 6-position (ortho to the triazole and meta to the chlorine) will likely be a doublet of doublets or a multiplet in the region of 7.9-8.1 ppm .

-

The proton at the 4-position (meta to the triazole and ortho to the chlorine) is predicted to be a doublet of doublets or a multiplet around 7.6-7.8 ppm .

-

The proton at the 5-position (para to the triazole and meta to the chlorine) is expected to be a triplet around 7.5-7.7 ppm .

-

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon is expected to resonate in the downfield region, typically between 160.0 and 165.0 ppm .

-

Triazole Carbons:

-

The C4 carbon of the triazole ring, attached to the carboxylic acid, is predicted to be in the range of 140.0 to 145.0 ppm .

-

The C5 carbon, bearing the triazole proton, is expected to appear between 125.0 and 130.0 ppm .

-

-

3-Chlorophenyl Carbons:

-

The C1' carbon, directly attached to the triazole nitrogen, is anticipated to be around 136.0 to 138.0 ppm .

-

The C3' carbon, bonded to the chlorine atom, is predicted to be in the region of 133.0 to 135.0 ppm .

-

The C5' carbon is expected to be around 131.0 to 133.0 ppm .

-

The C4' carbon is predicted to appear in the range of 125.0 to 128.0 ppm .

-

The C6' carbon is expected to be around 124.0 to 126.0 ppm .

-

The C2' carbon is anticipated to be the most upfield of the aromatic carbons, likely between 120.0 and 122.0 ppm .

-

Online prediction tools can provide more specific estimations for these chemical shifts.[5][6][7]

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), will be crucial for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Molecular Ion Peak: The exact mass of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (C₉H₆ClN₃O₂) is approximately 223.0148 g/mol . The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 224.0227 and/or a deprotonated molecular ion peak ([M-H]⁻) at m/z 222.0070. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, with a peak at [M+2] that is about one-third the intensity of the main peak.

-

Predicted Fragmentation Pattern:

-

A primary fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 Da), leading to a fragment ion at m/z 179.

-

Subsequent fragmentation could involve the loss of N₂ (28 Da) from the triazole ring, a common fragmentation pattern for triazoles, resulting in a fragment at m/z 151.[8]

-

Loss of the entire carboxylic acid group (-COOH, 45 Da) could also occur, yielding a fragment at m/z 178.[9]

-

Cleavage of the bond between the chlorophenyl ring and the triazole ring could lead to fragments corresponding to the chlorophenyl cation (m/z 111) and the triazole carboxylic acid radical.

-

Caption: A plausible ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][10]

-

C-H Stretch (Aromatic and Triazole): Aromatic and triazole C-H stretching vibrations are expected to appear as multiple weak to medium bands between 3000 and 3150 cm⁻¹ .[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted between 1700 and 1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.[11][12]

-

C=C and C=N Stretches (Aromatic and Triazole Rings): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and triazole rings.

-

C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ 12.0-14.0 (br s, 1H, COOH), 8.5-9.0 (s, 1H, triazole-H), 7.5-8.3 (m, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 160.0-165.0 (COOH), 120.0-145.0 (Ar-C, triazole-C) |

| Mass Spectrometry (ESI) | [M-H]⁻ at m/z 222, with a characteristic Cl isotope pattern. Key fragments at m/z 178 and 150. |

| IR Spectroscopy (KBr) | ν (cm⁻¹) 2500-3300 (br, O-H), 3000-3150 (m, C-H), 1700-1725 (s, C=O), 1450-1600 (m-s, C=C, C=N), 700-800 (m-s, C-Cl) |

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics and a viable synthetic route for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. By integrating fundamental spectroscopic principles with comparative data from structurally related compounds, a comprehensive and scientifically grounded profile of the target molecule has been constructed. The proposed synthetic methodology offers a practical and efficient approach for its laboratory preparation. This guide is intended to facilitate further research into this and similar triazole derivatives, enabling their exploration in various scientific disciplines, particularly in the realm of drug discovery and development.

References

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

-

The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

-

Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Mass spectral fragmentation pattern of 4‐carboxy‐and 4‐methoxycarbonyl‐5‐methyl(or phenyl)‐2‐aryl‐2H‐1,2,3‐triazoles. ResearchGate. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. National Institutes of Health. [Link]

-

1H-[1][13][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

1H NMR interpretation of an 1,2,3-triazole. Reddit. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Mass chart Fragmentation. SlideShare. [Link]

-

IR Chart. [Link]

-

IR Absorption Table. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]

- 14. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the structural and electronic rationale behind them. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and processing of NMR data for this class of molecules, ensuring reproducibility and accuracy. The methodologies and interpretations are supported by authoritative references, establishing a trustworthy framework for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Role of NMR in Structural Elucidation

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a molecule that combines three key pharmacophores: a 1,2,3-triazole ring, a chlorophenyl group, and a carboxylic acid moiety. The 1,2,3-triazole core is a prominent structural motif in modern drug discovery, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The precise arrangement of these fragments is critical to the molecule's function, and NMR spectroscopy stands as the most powerful technique for its unambiguous structural determination in solution.

This guide serves to:

-

Predict and interpret the key features of the ¹H and ¹³C NMR spectra.

-

Explain the influence of the molecule's electronic and steric properties on the NMR signals.

-

Provide a detailed, standardized experimental protocol for acquiring high-quality NMR data for this compound.

The causality behind spectral patterns will be explored, providing insights that are crucial for researchers working on the synthesis and characterization of related derivatives.[3][4][5]

Molecular Structure and Spectroscopic Overview

The structural integrity of the title compound is the foundation of its spectral output. The molecule consists of two distinct aromatic systems—the 3-chlorophenyl ring and the 1,2,3-triazole ring—linked by a nitrogen-carbon bond, with a carboxylic acid group at the 4-position of the triazole. Each unique proton and carbon atom within this structure will give rise to a distinct signal in the NMR spectrum, influenced by its local electronic environment.

Caption: Molecular structure of the title compound with key atoms labeled.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a map of the proton environments. We anticipate signals in three distinct regions: the highly deshielded acidic proton, the aromatic region containing both phenyl and triazole protons, and no signals in the aliphatic region.

Theoretical Signal Assignments

-

Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. In a solvent like DMSO-d₆, it is expected to appear as a very broad singlet in the δ 12.0–14.0 ppm range.[6][7][8] Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding. In less polar solvents like CDCl₃, this signal can be so broad it merges with the baseline.[6]

-

Triazole Proton (H-5): The single proton on the triazole ring is attached to a carbon (C-5) adjacent to two nitrogen atoms. This environment is electron-deficient, leading to a significant downfield shift. It is expected to appear as a sharp singlet (no adjacent protons to couple with) in the δ 8.5–9.5 ppm region.[2][9]

-

3-Chlorophenyl Protons (H-2', H-4', H-5', H-6'): These four protons will appear in the aromatic region (δ 7.0–8.5 ppm). Their precise shifts and multiplicities are dictated by the electronic effects of the chlorine atom and the triazole ring.

-

H-2': This proton is ortho to the triazole substituent. It will likely appear as a triplet or a narrow multiplet due to small couplings to H-4' and H-6'. It is expected to be the most deshielded of the phenyl protons due to its proximity to the electron-withdrawing triazole.

-

H-6': This proton is also ortho to the triazole and meta to the chlorine. It will likely appear as a doublet of doublets or a multiplet.

-

H-4': This proton is para to the triazole and ortho to the chlorine. It is expected to be a doublet of doublets or a multiplet.

-

H-5': This proton is meta to the triazole and para to the chlorine. It is expected to appear as a triplet.

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data when acquired in DMSO-d₆.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |

| ~13.5 | br s | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[6][7] |

| ~9.1 | s | H-5 (Triazole) | Proton on an electron-deficient heterocyclic ring.[9] |

| ~8.2 | t | H-2' | Ortho to the electron-withdrawing triazole ring. |

| ~8.0 | ddd | H-6' | Ortho to the triazole ring and influenced by the meta-chlorine. |

| ~7.8 | ddd | H-4' | Ortho to the chlorine atom and influenced by the para-triazole. |

| ~7.7 | t | H-5' | Influenced by ortho- and para-substituents. |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing a robust fingerprint of the carbon framework.

Theoretical Signal Assignments

-

Carbonyl Carbon (-COOH): This carbon is part of a highly polarized C=O bond and is significantly deshielded. It is expected to appear in the δ 160–165 ppm range.[7][10]

-

Triazole Carbons (C-4 & C-5): The two carbons of the triazole ring are in distinct environments. C-4, being substituted with the carboxylic acid, will have a different chemical shift from the proton-bearing C-5. Both are expected in the δ 125–145 ppm range.

-

3-Chlorophenyl Carbons (C-1' to C-6'): Six distinct signals are expected for the phenyl ring carbons.

-

C-1' (ipso-to-triazole): The carbon directly attached to the triazole ring. Its shift is influenced by the nitrogen atom.

-

C-3' (ipso-to-chloro): The carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine causes a significant shift.[11]

-

C-2', C-4', C-5', C-6': The remaining four protonated carbons will appear in the typical aromatic region of δ 120–135 ppm, with their specific shifts determined by their position relative to the two substituents.

-

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR spectral data when acquired in DMSO-d₆.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~162.5 | -C OOH | Deshielded carbonyl carbon.[7][10] |

| ~142.0 | C -4 (Triazole) | Quaternary carbon of the triazole ring, attached to the carboxylic acid. |

| ~137.5 | C -1' | Carbon attached to the electron-withdrawing triazole ring. |

| ~134.0 | C -3' | Carbon directly attached to the electronegative chlorine atom.[11] |

| ~131.5 | C -5' | Aromatic CH carbon. |

| ~129.0 | C -5 (Triazole) | Protonated carbon of the triazole ring. |

| ~126.0 | C -6' | Aromatic CH carbon. |

| ~125.0 | C -4' | Aromatic CH carbon. |

| ~120.0 | C -2' | Aromatic CH carbon, shielded by ortho and para effects. |

Experimental Protocol for High-Fidelity NMR Data Acquisition

Adherence to a standardized protocol is paramount for obtaining reproducible and high-quality NMR data. The following methodology is a self-validating system designed for compounds of this class.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical as it readily dissolves the polar carboxylic acid and slows the proton exchange of the -COOH group, allowing for its observation.[10][11]

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Experiment: Standard one-pulse (zg30) sequence.

-

Temperature: 298 K.

-

Spectral Width: 20 ppm (to ensure the acidic proton is included).

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including slower-relaxing quaternary-adjacent protons).

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled one-pulse (zgpg30) sequence.

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or higher (as ¹³C is much less sensitive than ¹H).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation.

-

Perform Fourier transformation.

-

Carefully phase the spectra manually (both zero- and first-order).

-

Apply a baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Experimental Workflow Diagram

Caption: A standardized workflow for acquiring and processing NMR data.

Conclusion

The structural characterization of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is definitively achieved through a combined ¹H and ¹³C NMR analysis. The predicted spectra show distinct, well-resolved signals corresponding to each of the key structural motifs: the carboxylic acid, the triazole ring, and the substituted phenyl ring. The deshielded nature of the acidic and triazole protons provides a clear diagnostic window in the ¹H spectrum, while the ¹³C spectrum confirms the full carbon skeleton. The robust experimental protocol outlined herein ensures that researchers can reliably obtain high-fidelity data, which is the cornerstone of accurate structural elucidation and a critical step in any drug discovery or materials science pipeline. For absolute confirmation, 2D NMR experiments such as HSQC and HMBC would be employed to correlate proton and carbon signals directly.

References

- American Chemical Society.

- Uddin, J., et al. (2022). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PMC - NIH.

- Reddy, N. B., et al. (2020).

- LibreTexts. Spectroscopy Tutorial: Carboxylic Acids.

- Wang, Z. X., & Qin, H. L.

- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Jain, S. L., et al. (2016). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

-

Silva, C. C., et al. (2019). 1H-[1][2][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. SciELO.

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.

- University of Calgary. Chemical shifts.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Chemistry LibreTexts. Carboxylic acid NMR.

- Royal Society of Chemistry.

- Michigan St

- Lead Sciences. 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

- PubChem. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.

Sources

- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsyn.org [pubs.rsyn.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. pubs.aip.org [pubs.aip.org]

The Ascendant Therapeutic Trajectory of Substituted 1,2,3-Triazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The 1,2,3-triazole scaffold, a cornerstone of modern medicinal chemistry, has witnessed a surge in interest, largely propelled by the advent of "click chemistry." Among its myriad derivatives, substituted 1,2,3-triazole-4-carboxylic acids have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological potential, and structure-activity relationships of these versatile molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers practical experimental insights, and charts a course for future investigations in this dynamic field.

Introduction: The Rise of a Privileged Scaffold

The 1,2,3-triazole ring system, once a synthetic curiosity, now occupies a privileged position in drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an ideal linker and pharmacophore. The carboxylic acid moiety at the 4-position further enhances its drug-like properties, providing a handle for salt formation, improving solubility, and enabling key interactions with biological targets. This guide delves into the burgeoning therapeutic landscape of substituted 1,2,3-triazole-4-carboxylic acids, highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Synthetic Strategies: Mastering the Click Reaction and Beyond

The synthesis of 1,2,3-triazole-4-carboxylic acids is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. This reaction's reliability, high yields, and tolerance of a wide range of functional groups have made it the method of choice for generating diverse libraries of these compounds.

Core Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, specifically propiolic acid in this case, to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: General Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic acid

-

Reactant Preparation: In a round-bottom flask, dissolve the desired aryl azide (1.0 eq.) and propiolic acid (1.2 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.). The in situ reduction of Cu(II) to the active Cu(I) species is a critical step.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

The choice of catalyst and solvent system can be optimized to improve yields and reaction times. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide access to the 1,5-disubstituted regioisomer, offering an alternative avenue for structural diversification.

Visualization of the Synthetic Workflow

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazole-4-carboxylic acids.

The Broad Spectrum of Biological Activity

Substituted 1,2,3-triazole-4-carboxylic acids have demonstrated significant potential across a range of therapeutic areas. The following sections detail their activity and, where known, their mechanisms of action.

Anticancer Potential

Numerous studies have highlighted the antiproliferative effects of 1,2,3-triazole-4-carboxylic acid derivatives against various cancer cell lines.[1][2] These compounds often serve as key fragments or precursors for more complex anticancer agents, such as 1,2,3-triazole-4-carboxamides.[2]

Some derivatives have been found to induce apoptosis and target specific signaling pathways. For instance, certain 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides, derived from the corresponding carboxylic acids, have been identified as c-Met-targeting and apoptosis-inducing agents.[2] Others have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[2]

Table 1: Selected Anticancer Activities of 1,2,3-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Mechanism | Reference |

| 5-amino-1H-1,2,3-triazole-4-carboxamides | CNS Cancer (SNB-75) | Potent antiproliferative agents | [2] |

| 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides | Various (MCF-7, HepG2, A549, etc.) | c-Met targeting, apoptosis induction | [2] |

| 1,2,3-triazole-4-carboxamides | - | Inhibition of Wnt/β-catenin signaling | [2] |

| 5-Amino-1-p-tolyl-1H-[1][2][3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Leukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast | Significant anticancer activity | [4] |

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 1,2,3-triazole-4-carboxylic acids have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][5]

For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated significant antibacterial activity against Bacillus subtilis and Vibrio cholerae, with a minimum inhibitory concentration (MIC) of 59.5 µg/ml.[3][5] Structure-activity relationship studies have indicated that all functional groups on this particular molecule are essential for its antimicrobial activity.[3][5] The mechanism of action for some of these compounds is believed to involve DNA binding and degradation.[5]

Table 2: Antimicrobial Activity of a 1,2,3-Triazole-4-Carboxylic Acid Derivative

| Compound | Pathogen | MIC (µg/ml) | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [3][5] |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [3][5] |

Antiviral Applications

The triazole nucleus is a component of several clinically used antiviral drugs, and derivatives of 1,2,3-triazole-4-carboxylic acid are being explored for their antiviral potential.[6][7] These compounds have been investigated for activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[6][7]

The mechanism of antiviral action can vary. For some derivatives, it may involve the inhibition of key viral enzymes, while for others, it could be through interference with viral entry or replication processes. Further research is needed to fully elucidate the antiviral mechanisms of this class of compounds.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for safer and more effective anti-inflammatory drugs. Certain 1,2,3-triazole derivatives have demonstrated anti-inflammatory activity.[8] The proposed mechanism for some of these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of pro-inflammatory mediators like prostaglandins.[9]

Studies on 1,4-disubstituted 1H-1,2,3-triazole derivatives have shown significant anti-inflammatory effects in animal models of inflammation.[9] The most active compounds were found to modulate cytokine levels, increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α.[9]

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For substituted 1,2,3-triazole-4-carboxylic acids, the nature and position of the substituents on the triazole ring and the aryl moiety significantly influence their potency and selectivity.

-

Substituents on the Aryl Ring: The electronic properties and steric bulk of substituents on the aryl ring attached to the N1 position of the triazole can dramatically alter biological activity. Electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.

-

Substituents on the Triazole Ring: While this guide focuses on 4-carboxylic acid derivatives, modifications at the 5-position of the triazole ring can also impact activity. For example, the introduction of a trifluoromethyl group has been shown to enhance anticancer properties.[2]

A systematic approach to SAR involves synthesizing and testing a library of analogs with diverse substituents to identify key structural features responsible for the desired biological effect.

Future Directions and Conclusion

The field of substituted 1,2,3-triazole-4-carboxylic acids is ripe with opportunities for further exploration. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Combinatorial Chemistry and High-Throughput Screening: Leveraging these technologies will accelerate the discovery of novel and potent derivatives.

References

-

Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-311. [Link]

-

Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

-

Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. Royal Society Open Science, 4(10), 170684. [Link]

-

Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. PubMed, 29134076. [Link]

- Matiychuk, V., et al. (2025). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Journal of Heterocyclic Chemistry.

-

Pokhodylo, N., & Matiychuk, V. (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids at the concentration of 10 -5 M. ResearchGate. [Link]

- Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 163-173.

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967327.

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][2][5] and[1][2][3]-triazoles. Mini-Reviews in Medicinal Chemistry, 24(12), 1255-1273.

- Juby, J. A., et al. (1975). Synthesis and antiinflammatory activity of some 1,2,3- and 1,2,4-triazolepropionic acids. Journal of Medicinal Chemistry, 18(4), 396-401.

- Chen, J., et al. (2021). The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). Current Medicinal Chemistry, 28(38), 7856-7879.

-

El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][2][5] and[1][2][3]-triazoles. PubMed, 38008942. [Link]

- Tverdokhlebov, A. V., & Tverdokhlebova, A. A. (2018). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

- Aytmuratova, U. K., et al. (2024). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 17(1).

- Guseinov, F. I., et al. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.

-

Maji, K., & Haldar, D. (2017). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

- Çavuşoğlu, B. K., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 24(2), 161-171.

-

Szeliga, J., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

- El-Sabbagh, O. I., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Bulletin of the Korean Chemical Society, 25(12), 1835-1842.

- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(3), 223-231.

- Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492.

- Kumar, A., et al. (2007). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Bioorganic & Medicinal Chemistry Letters, 17(16), 4487-4490.

- Ullah, A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.

- Li, Y., et al. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Chemistry Central Journal, 19(1), 1-10.

- Khan, I., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2013, 1-7.

- Paprocka, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(12), 2563-2567.

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.

- El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3658.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]

- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiinflammatory activity of some 1,2,3- and 1,2,4-triazolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

discovery and history of chlorophenyl-triazole compounds

An In-Depth Technical Guide to the Discovery and History of Chlorophenyl-Triazole Compounds

Authored by a Senior Application Scientist

Abstract

The advent of chlorophenyl-triazole compounds represents a watershed moment in the management of fungal diseases, transitioning antifungal therapy from a realm of high toxicity and limited options to one of broad-spectrum, targeted efficacy. This guide provides a comprehensive exploration of the discovery and historical development of this critical class of molecules. We will trace their origins from the early azoles, chronicle the strategic chemical modifications that led to the first and second-generation triazoles, and delve into the core mechanism of action that underpins their therapeutic and agricultural success. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also field-proven insights into the causality behind experimental choices, detailed protocols, and the structure-activity relationships that continue to drive innovation in this field.

The Pre-Azole Era: A Call for Innovation

Until the mid-20th century, the arsenal against systemic fungal infections was dangerously sparse.[1][2] The primary therapeutic agent was Amphotericin B, a polyene antifungal introduced in the 1950s. While effective, its utility was severely hampered by significant infusion-related side effects and dose-limiting nephrotoxicity.[1][2] This challenging clinical landscape created an urgent need for safer, more selective antifungal agents, setting the stage for the discovery of the azoles. The breakthrough came with the development of imidazole compounds in the late 1960s and early 1980s, with ketoconazole being the first orally available agent for systemic fungal infections.[1][2][3] However, the imidazoles had their own limitations, including metabolic instability and a propensity for drug-drug interactions. This spurred a pivotal shift in research focus towards a related, yet distinct, heterocyclic core: the triazole ring.

From Imidazole to Triazole: A Strategic Evolution

The transition from two-nitrogen imidazole rings to three-nitrogen triazole rings was a deliberate and highly successful strategy. Researchers discovered that triazole analogues exhibited greater metabolic stability and a higher selectivity for the fungal cytochrome P450 enzyme system over its human counterpart.[1][4][5] This enhanced selectivity translated directly into a more favorable safety profile, marking the dawn of the triazole antifungal era.

The First Generation: Fluconazole and Itraconazole

The first generation of triazoles, discovered in the late 1970s and early 1980s, fundamentally changed the treatment of fungal diseases.

-

Fluconazole: A research program initiated at Pfizer in 1978 sought a broad-spectrum, water-soluble antifungal.[4][6] The key insight was to synthesize polar derivatives to improve pharmacokinetics.[4][6] This led to the creation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, or fluconazole . The incorporation of the difluorophenyl group and two triazole moieties yielded a compound with an optimal combination of efficacy, excellent oral bioavailability, high aqueous solubility (allowing for intravenous formulation), and a strong safety profile.[5][7]

-

Itraconazole: Synthesized in the early 1980s by Janssen Pharmaceutica, itraconazole emerged as another cornerstone of the first-generation triazoles.[8][9] Structurally more complex than fluconazole, it provided a broader spectrum of activity, notably against molds like Aspergillus species.[1][2] While a significant advance, its clinical use was sometimes complicated by high lipophilicity and variable oral absorption, which is dependent on food and gastric pH.[1][10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The efficacy of all chlorophenyl-triazole compounds stems from a precise and targeted mechanism of action: the disruption of ergosterol biosynthesis. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.[7][11][12]

Chlorophenyl-triazoles act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[7][12][13][14] The nitrogen atom (N4) of the unsubstituted triazole ring binds to the heme iron atom in the enzyme's active site, preventing it from converting lanosterol to ergosterol. This blockade has two critical consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane.

-

Accumulation of Toxic Sterols: The enzymatic pathway is halted, leading to a buildup of toxic 14α-methylated sterol precursors.[12][15]

This dual-pronged assault disrupts membrane-bound enzymes, increases permeability, and ultimately inhibits fungal growth (fungistatic effect) or leads to cell death (fungicidal effect).[12][16][17]

The Second Generation: Answering the Call for Broader, Stronger Agents

The success of the first-generation triazoles was tempered by the emergence of resistant fungal strains and gaps in their spectrum of activity. This drove the development of second-generation agents designed for greater potency and broader coverage.[1][2]

-

Voriconazole: Approved in 2002, voriconazole is a structural derivative of fluconazole. It was engineered to possess an expanded spectrum of activity, demonstrating excellent potency against Aspergillus species, making it a first-line treatment for invasive aspergillosis.[12][16][18] It is also effective against many fluconazole-resistant Candida strains.[12]

-

Posaconazole: Structurally similar to itraconazole, posaconazole's discovery was unique, originating from the identification of an active metabolite of an earlier lead compound.[19] It has one of the broadest spectrums of any azole, with potent activity against yeasts and molds, and is uniquely active against the agents of mucormycosis (Zygomycetes), a class of fungi notoriously difficult to treat.[11]

-

Epoxiconazole (Agrochemical Application): The impact of chlorophenyl-triazoles extends beyond medicine. Introduced by BASF in 1993, epoxiconazole is a highly effective fungicide used to protect crops such as cereals, soybeans, and coffee.[20] It operates via the same ergosterol biosynthesis inhibition mechanism and provides preventative, curative, and eradicative action against a wide range of plant pathogens.[14][20][21][22]

Structure-Activity Relationship (SAR) and Synthesis Overview

The remarkable biological activity of these compounds is dictated by their core chemical architecture. SAR studies have revealed several key principles:

-

The 1,2,4-Triazole Ring: This moiety is essential for activity, with the N4 atom coordinating to the heme iron of the CYP51 enzyme.

-

The Chlorophenyl/Fluorophenyl Group: This halogenated phenyl ring is critical for binding within the active site of the enzyme. Dichloro- and difluoro-substitutions, as seen in itraconazole and fluconazole respectively, have proven particularly effective.[23][24]

-

The Propanol Backbone: The core scaffold to which the triazole and phenyl groups are attached.

-

The Side Chain (R-group): Modifications at this position are the primary driver of generational differences. The relatively simple hydroxyl group of fluconazole imparts polarity and water solubility, while the complex, extended side chains of itraconazole and posaconazole contribute to their broader spectrum of activity.

The synthesis of these molecules is a multi-step process. A generalized workflow often involves the creation of a substituted oxirane (epoxide) intermediate which is then opened by the 1,2,4-triazole ring.

Quantitative Data Summary

The following table summarizes the key characteristics of the leading chlorophenyl-triazole antifungal agents.

| Compound | Generation | Key Structural Feature | Spectrum of Activity Highlights | Key Pharmacokinetic Property |

| Fluconazole | First | Difluorophenyl, bis-triazole | Candida spp., Cryptococcus neoformans | High oral bioavailability and water solubility[5][7] |

| Itraconazole | First | Dichlorophenyl, complex side chain | Broader than fluconazole; includes Aspergillus spp., Blastomyces, Histoplasma[1] | Lipophilic, variable absorption[1] |

| Voriconazole | Second | Fluoropyrimidine side chain | Excellent activity against Aspergillus spp., fluconazole-resistant Candida[12][18] | High oral bioavailability |

| Posaconazole | Second | Furan ring, extended side chain | Very broad spectrum; includes Zygomycetes (e.g., Mucor)[10][11] | Absorption enhanced with fatty food |

Experimental Protocols

To ensure the principles discussed are grounded in practice, the following validated protocols are provided.

Protocol: Synthesis of a Phenoxymethyl Triazole Precursor

This protocol describes the synthesis of an azide intermediate, a crucial step in forming the triazole ring via copper-catalyzed "click chemistry," a common strategy in modern medicinal chemistry.[25]

Objective: To synthesize 2-azido-N-(4-chlorophenyl)acetamide.

Materials:

-

2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Standard glassware for workup and extraction

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round bottom flask, dissolve 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF.

-

Addition of Azide: To the stirred solution, carefully add sodium azide (1.5 eq) in one portion at room temperature. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-azido-N-(4-chlorophenyl)acetamide.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole compound against a fungal isolate (e.g., Candida albicans). This protocol is based on CLSI M27 standards.

Materials:

-

96-well microtiter plates

-

Fungal isolate (Candida albicans)

-

RPMI-1640 medium, buffered with MOPS

-

Triazole compound stock solution (in DMSO)

-

Spectrophotometer or plate reader (530 nm)

-

Incubator (35°C)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: Prepare serial twofold dilutions of the triazole compound in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

-

Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

-

Controls: Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Conclusion and Future Perspectives

From their conceptualization as a more stable alternative to imidazoles to their current status as first-line therapies for life-threatening mycoses, chlorophenyl-triazole compounds have had a profound and lasting impact on medicine and agriculture. The journey from fluconazole to posaconazole is a testament to the power of rational drug design, where a deep understanding of mechanism, SAR, and pharmacokinetics has enabled the systematic improvement of a core chemical scaffold.

The primary challenge moving forward is the inexorable rise of antifungal resistance.[1][11] Future research will undoubtedly focus on synthesizing novel triazole derivatives that can evade resistance mechanisms, offer improved safety profiles, and further broaden the antifungal spectrum. The foundational history and scientific principles outlined in this guide will continue to serve as the bedrock for these future innovations, ensuring that the legacy of the chlorophenyl-triazoles endures.

References

- Triazole antifungals | Research Starters - EBSCO. (n.d.).

- Voriconazole Uses, Mechanism, Dosage, Side Effects - Amber Lifesciences. (2024, May 11).

- Pandey, D., et al. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.

- Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). (2008, April). Journal of Mass Spectrometry.

- Epoxiconazole. (n.d.). Wikipedia.

- Discovery of fluconazole, a novel antifungal agent. (1990, March-April). Reviews of Infectious Diseases.

- What is the mechanism of Voriconazole? (2024, July 17). Patsnap Synapse.

- Epoxiconazole (Epoxiconazole). (2025, June 28). Cultivar Magazine.

- Richardson, K., et al. (n.d.). Discovery of Fluconazole, a Novel Antifungal Agent. Clinical Infectious Diseases.

- Voriconazole | C16H14F3N5O | CID 71616. (n.d.). PubChem - NIH.

- The discovery and profile of fluconazole. (1990, February). Journal of Chemotherapy.

- Epoxiconazole | Fungicide Agent. (n.d.). MedchemExpress.com.

- Discovery of Fluconazole, a Novel Antifungal Agent. (n.d.).

- Epoxiconazole. (n.d.). LKT Labs.

- Epoxiconazole 75. (n.d.). HerbiGuide.

- 4.2: The diflucan story. (n.d.). David Moore's World of Fungi.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH.

- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026, February). Drug Development Research.

- History of the development of azole derivatives. (n.d.). PubMed.

- Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. (n.d.). PubMed.

- Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. (2025, August 7). ResearchGate.

- Itraconazole | C35H38Cl2N8O4 | CID 55283. (n.d.). PubChem - NIH.

- History of the development of azole derivatives. (n.d.). Semantic Scholar.

- Posaconazole - Merck & Co. (n.d.). AdisInsight.

- History of Antifungals. (1990, October). Journal of the American Academy of Dermatology.

- Unlocking the Secrets of Itraconazole CAS 84625-61-6: A Deep Dive into Its Applications. (2024, December 6).

- Triazole antifungals: A review. (2016, May 23). ResearchGate.

- History of the development of azole derivatives | Request PDF. (2025, August 7). ResearchGate.

- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … (n.d.). ResearchGate.

- Posaconazole (Noxafil): a new triazole antifungal agent. (n.d.). PMC - PubMed Central.

- The Science Behind Posaconazole: Mechanism and Applications in Mycology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Itraconazole. (n.d.). Wikipedia.

- What is the mechanism of Posaconazole? (2024, July 17). Patsnap Synapse.

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC.